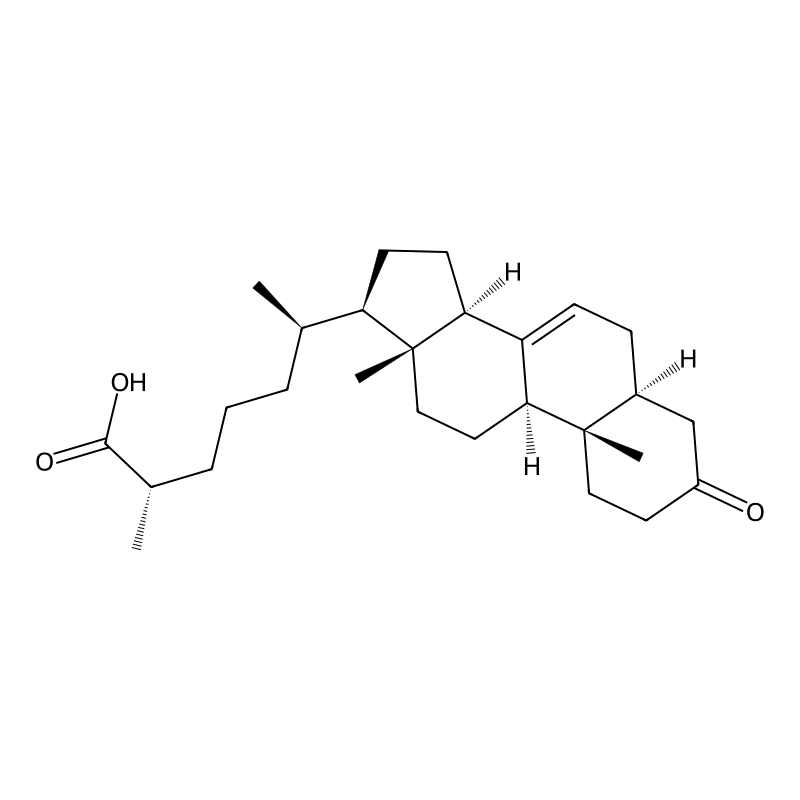

(25S)-delta7-Dafachronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

(25S)-Delta(7)-dafachronic acid is a sterol-derived hormone found in nematodes, including the well-studied model organism Caenorhabditis elegans. Research has focused on its role in regulating dauer diapause, a stress-induced alternative developmental stage in C. elegans larvae [].

Dauer Diapause and DAF-12 Signaling

When C. elegans experiences harsh environmental conditions such as overcrowding or limited food, some larvae enter dauer diapause. This non-feeding, dispersal stage allows the nematode to survive until conditions improve. The decision to enter dauer is regulated by a signaling pathway involving the DAF-12 nuclear receptor [, ].

(25S)-Delta(7)-Dafachronic Acid as a DAF-12 Ligand

Research has shown that (25S)-Delta(7)-dafachronic acid acts as a ligand for DAF-12. When (25S)-Delta(7)-dafachronic acid binds to DAF-12, it prevents DAF-12 from promoting dauer formation [, ].

Inhibiting Dauer Formation

Studies have demonstrated that (25S)-Delta(7)-dafachronic acid can inhibit dauer formation in C. elegans at low concentrations [, ]. This suggests that it may play a crucial role in regulating the dauer decision under favorable environmental conditions.

(25S)-delta7-Dafachronic acid is a steroid-derived hormone that plays a crucial role in regulating developmental processes in various organisms, particularly in the nematode Caenorhabditis elegans. This compound is part of the dafachronic acid family, which includes several other stereoisomers, such as (25S)-delta4-dafachronic acid and (25S)-dafachronic acid. The unique structure of (25S)-delta7-dafachronic acid, characterized by a double bond at the 7-position of the steroid backbone, allows it to function as a ligand for the nuclear receptor DAF-12, influencing gene expression and developmental pathways related to dauer formation and reproductive development .

Dafachronic acid binds to the DAF-12 receptor, affecting its function []. When DAF-12 is not bound by dafachronic acid, it acts as a transcriptional repressor, meaning it suppresses the expression of certain genes. Dafachronic acid binding triggers conformational changes in DAF-12, preventing it from repressing these genes and leading to the expression of proteins that influence development, reproduction, and lifespan [].

The biological activity of (25S)-delta7-dafachronic acid is primarily linked to its role as an agonist for the DAF-12 receptor. Binding to this receptor inhibits the dauer formation pathway, promoting reproductive development instead. This mechanism is vital for the survival and adaptability of C. elegans, especially under stress conditions where dauer formation would typically occur. The compound's action highlights its importance in the endocrine regulation of developmental processes and life span modulation .

(25S)-delta7-Dafachronic acid has several applications in research and potential therapeutic areas:

- Developmental Biology: Its role in regulating dauer formation makes it a valuable tool for studying developmental processes in nematodes.

- Parasitology: Understanding its inhibitory effects on parasitic larvae formation can lead to new strategies for controlling parasitic infections.

- Endocrine Research: The compound serves as a model for studying steroid hormone signaling pathways and their implications in aging and metabolism.

Studies have shown that (25S)-delta7-dafachronic acid interacts selectively with DAF-12, influencing downstream signaling pathways that regulate development and reproduction. Research indicates that this compound can modulate gene expression related to lipid metabolism and stress responses in C. elegans. Interaction studies also reveal its potential effects on other nuclear receptors, suggesting broader implications for steroid hormone signaling across different species .

Several compounds share structural similarities with (25S)-delta7-dafachronic acid, each exhibiting unique biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (25S)-delta4-Dafachronic Acid | Double bond at position 4 | Similar agonistic effects on DAF-12 |

| (25S)-Dafachronic Acid | No double bond; saturated structure | Functions as a less potent ligand for DAF-12 |

| (25S)-cholestenoic Acid | Cholesterol derivative | Involved in lipid metabolism regulation |

| 3-alpha-OH-delta7-Dafachronic Acid | Hydroxyl group at position 3 | Distinct biological effects compared to delta7 form |

The uniqueness of (25S)-delta7-dafachronic acid lies in its specific double bond configuration at position 7, which enhances its binding affinity for DAF-12 compared to other dafachronic acids, making it a potent regulator of developmental processes .

Sterol Auxotrophy in Caenorhabditis elegans

Caenorhabditis elegans, a model nematode, is sterol auxotrophic, meaning it cannot synthesize sterols de novo and must obtain them from its environment. This dependency is critical because sterols serve as essential precursors for the biosynthesis of (25S)-delta7-dafachronic acid, a key hormonal regulator in the organism. The nematode relies on exogenous cholesterol to initiate the biosynthetic cascade that ultimately produces dafachronic acids, which regulate developmental processes such as dauer formation and reproductive maturation [7].

Exogenous Cholesterol Assimilation Mechanisms

The assimilation of exogenous cholesterol by Caenorhabditis elegans involves uptake and modification pathways that convert cholesterol into intermediates suitable for dafachronic acid biosynthesis. Cholesterol is first converted into 7-dehydrocholesterol, a critical precursor in the pathway. This conversion is catalyzed by enzymes encoded by nematode genes, enabling the integration of environmental sterols into the nematode's metabolic framework for hormone production [7].

Multi-Enzyme Cascade Architecture

The biosynthesis of (25S)-delta7-dafachronic acid is orchestrated by a multi-enzyme cascade involving specific enzymatic steps that modify cholesterol derivatives into the active hormone.

DAF-36 Catalyzed 7-Dehydrocholesterol Formation

The enzyme DAF-36, a Rieske oxygenase, catalyzes the initial step of converting cholesterol into 7-dehydrocholesterol by introducing a double bond at the 7th carbon position. This reaction is essential as it produces the first committed intermediate toward dafachronic acid synthesis. The activity of DAF-36 thus sets the stage for subsequent enzymatic modifications [7].

DHS-16-Mediated 3β-Hydroxysteroid Dehydrogenation

Following 7-dehydrocholesterol formation, the enzyme DHS-16 mediates the oxidation of the 3β-hydroxyl group on the steroid nucleus to a keto group, converting the intermediate into 3-oxo sterols. This step is crucial for preparing the molecule for side-chain oxidation and further modifications. DHS-16's role ensures the proper structural configuration required for receptor binding and hormonal activity [7].

DAF-9 Cytochrome P450 Oxidation Steps

DAF-9, a cytochrome P450 enzyme, catalyzes multiple oxidation reactions on the sterol side chain, including hydroxylation and carboxylation, to produce the final (25S)-delta7-dafachronic acid. DAF-9's enzymatic activity is a rate-limiting and regulatory step in hormone biosynthesis. Its function is critical for generating the biologically active ligand that binds the nuclear hormone receptor DAF-12, influencing developmental fate decisions in Caenorhabditis elegans [7] [3].

Environmental Modulation of Hormone Production

The biosynthesis and regulation of (25S)-delta7-dafachronic acid are modulated by environmental cues that integrate external signals into metabolic control.

Pheromone Signaling Integration

Pheromone signaling in Caenorhabditis elegans modulates the biosynthesis of dafachronic acids by influencing the expression and activity of biosynthetic enzymes. Environmental pheromones can signal population density and stress conditions, thereby adjusting hormone production to regulate developmental decisions such as dauer diapause entry or reproductive development. This integration ensures that hormone levels correspond to environmental suitability for growth [7].

Nutrient Availability Sensors

Nutrient availability is sensed by the organism and translated into metabolic regulation of (25S)-delta7-dafachronic acid production. Nutrient-rich conditions favor hormone biosynthesis, promoting reproductive development, while nutrient scarcity suppresses hormone levels, favoring dauer formation. This nutrient-dependent regulation is mediated through signaling pathways that affect enzyme expression and activity within the biosynthetic cascade [7].

Data Table: Key Enzymes in (25S)-delta7-Dafachronic Acid Biosynthesis

| Enzyme Name | Function | Reaction Catalyzed | Biological Role |

|---|---|---|---|

| DAF-36 | Rieske oxygenase | Converts cholesterol to 7-dehydrocholesterol | Initiates dafachronic acid biosynthesis |

| DHS-16 | 3β-hydroxysteroid dehydrogenase | Oxidizes 3β-hydroxyl to keto group | Prepares intermediate for side-chain oxidation |

| DAF-9 | Cytochrome P450 | Hydroxylation and carboxylation of side chain | Produces active (25S)-delta7-dafachronic acid |

Detailed Research Findings

The (25S)-delta7-dafachronic acid is the most potent ligand for the DAF-12 nuclear hormone receptor in Caenorhabditis elegans, with effective activation at nanomolar concentrations, influencing key developmental processes [7].

The biosynthetic pathway is strictly dependent on exogenous cholesterol due to the nematode's sterol auxotrophy, highlighting the essentiality of environmental sterol availability for hormone production [7].

Enzymatic steps catalyzed by DAF-36, DHS-16, and DAF-9 form a tightly regulated cascade, with DAF-9-mediated oxidation being rate-limiting and subject to environmental modulation [7].

Environmental factors such as pheromone signals and nutrient levels dynamically regulate the expression and activity of biosynthetic enzymes, thus controlling hormone levels and developmental outcomes [7].

Synthetic approaches have been developed to produce (25S)-delta7-dafachronic acid and labeled analogs for biological studies, utilizing site-selective oxidation and asymmetric reduction techniques to mimic natural biosynthesis [9].